4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole
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Overview
Description
4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorophenyl, sulfanyl, and phenylethenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenyl groups: This step often involves nucleophilic substitution reactions using chlorobenzene derivatives.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.
Formation of the phenylethenyl group: This step involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the vinyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfide: Similar in structure but lacks the triazole ring.
4-Chlorothiophenol: Contains the chlorophenyl and sulfanyl groups but lacks the triazole and phenylethenyl groups.
Chlorphentermine: Contains the chlorophenyl group but has a different core structure.
Uniqueness
4-(4-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole is unique due to its combination of functional groups and the presence of the triazole ring, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3S/c24-19-11-13-20(14-12-19)28-22(15-10-17-6-2-1-3-7-17)26-27-23(28)29-16-18-8-4-5-9-21(18)25/h1-15H,16H2/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPKMVNCMXMHV-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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